Cas no 1556041-93-0 (2-fluoro-4,4-dimethylpentan-1-amine)
2-fluoro-4,4-dimethylpentan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2-fluoro-4,4-dimethylpentan-1-amine
- SCHEMBL12391762
- EN300-1854955
- 1556041-93-0
-
- Inchi: 1S/C7H16FN/c1-7(2,3)4-6(8)5-9/h6H,4-5,9H2,1-3H3
- InChI Key: HXCDVHLLNQDAQL-UHFFFAOYSA-N
- SMILES: FC(CN)CC(C)(C)C
Computed Properties
- Exact Mass: 133.126677677g/mol
- Monoisotopic Mass: 133.126677677g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 75.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 26Ų
2-fluoro-4,4-dimethylpentan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1854955-0.05g |
2-fluoro-4,4-dimethylpentan-1-amine |
1556041-93-0 | 0.05g |
$768.0 | 2023-09-18 | ||
| Enamine | EN300-1854955-0.1g |
2-fluoro-4,4-dimethylpentan-1-amine |
1556041-93-0 | 0.1g |
$804.0 | 2023-09-18 | ||
| Enamine | EN300-1854955-0.25g |
2-fluoro-4,4-dimethylpentan-1-amine |
1556041-93-0 | 0.25g |
$840.0 | 2023-09-18 | ||
| Enamine | EN300-1854955-0.5g |
2-fluoro-4,4-dimethylpentan-1-amine |
1556041-93-0 | 0.5g |
$877.0 | 2023-09-18 | ||
| Enamine | EN300-1854955-1.0g |
2-fluoro-4,4-dimethylpentan-1-amine |
1556041-93-0 | 1g |
$1172.0 | 2023-05-26 | ||
| Enamine | EN300-1854955-2.5g |
2-fluoro-4,4-dimethylpentan-1-amine |
1556041-93-0 | 2.5g |
$1791.0 | 2023-09-18 | ||
| Enamine | EN300-1854955-5.0g |
2-fluoro-4,4-dimethylpentan-1-amine |
1556041-93-0 | 5g |
$3396.0 | 2023-05-26 | ||
| Enamine | EN300-1854955-10.0g |
2-fluoro-4,4-dimethylpentan-1-amine |
1556041-93-0 | 10g |
$5037.0 | 2023-05-26 | ||
| Enamine | EN300-1854955-1g |
2-fluoro-4,4-dimethylpentan-1-amine |
1556041-93-0 | 1g |
$914.0 | 2023-09-18 | ||
| Enamine | EN300-1854955-5g |
2-fluoro-4,4-dimethylpentan-1-amine |
1556041-93-0 | 5g |
$2650.0 | 2023-09-18 |
2-fluoro-4,4-dimethylpentan-1-amine Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 2-fluoro-4,4-dimethylpentan-1-amine
Professional Introduction to 2-fluoro-4,4-dimethylpentan-1-amine (CAS No. 1556041-93-0)
2-fluoro-4,4-dimethylpentan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1556041-93-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the amine class of molecules, characterized by its molecular formula C₈H₁₇FN and a molecular weight of approximately 133.23 g/mol. The presence of a fluorine atom at the 2-position and two methyl groups at the 4-position introduces unique electronic and steric properties, making it a valuable intermediate in the synthesis of biologically active molecules.
The structure of 2-fluoro-4,4-dimethylpentan-1-amine features a branched aliphatic chain with a fluorine substituent, which is known to influence the metabolic stability and binding affinity of drug candidates. The fluorine atom, being highly electronegative, can enhance the lipophilicity and metabolic resistance of attached molecules, a critical factor in drug design. Additionally, the dimethyl substitution at the 4-position introduces steric hindrance, which can modulate enzyme interactions and improve selectivity in biological targets.
In recent years, there has been growing interest in fluorinated amines due to their role in developing novel therapeutic agents. The fluoro-substituted amine moiety is particularly valuable in medicinal chemistry for its ability to improve pharmacokinetic properties such as bioavailability, blood-brain barrier penetration, and resistance to enzymatic degradation. This has led to its incorporation into various drug candidates targeting neurological disorders, infectious diseases, and cancer.
One of the most compelling aspects of 2-fluoro-4,4-dimethylpentan-1-amine is its utility as a building block in synthetic chemistry. Its unique structural features allow for diverse functionalization strategies, enabling chemists to explore new chemical spaces for drug discovery. For instance, this compound can serve as a precursor in the synthesis of fluorinated peptides and small-molecule inhibitors. The fluorine atom at the 2-position provides a handle for further derivatization via cross-coupling reactions or nucleophilic substitution, while the primary amine group offers opportunities for coupling with carboxylic acids or other electrophiles.
Recent advancements in computational chemistry have further highlighted the potential of 2-fluoro-4,4-dimethylpentan-1-amine in drug design. Molecular modeling studies suggest that fluorinated amines can exhibit improved binding interactions with target proteins due to their ability to engage hydrophobic pockets and form hydrogen bonds. These insights have guided the development of next-generation therapeutics with enhanced efficacy and reduced side effects.
The pharmaceutical industry has been particularly keen on exploring fluorinated amine derivatives for their potential applications in oncology. Several clinical candidates currently under investigation contain fluorine atoms at key positions within their structures to improve pharmacological properties. For example, fluorinated amides and amine-based drugs have shown promise in targeting kinases and other enzymes involved in cancer pathways. The dimethyl substitution in 2-fluoro-4,4-dimethylpentan-1-amine may contribute to improved solubility and membrane permeability, making it an attractive candidate for further development.
Moreover, agrochemical research has also benefited from the use of fluorinated amines. These compounds often exhibit enhanced stability under environmental conditions and improved bioactivity against pests and pathogens. The structural features of 2-fluoro-4,4-dimethylpentan-1-amine, including its fluorine atom and branched chain, make it a suitable candidate for developing novel pesticides with reduced environmental impact.
In conclusion,2-fluoro-4,4-dimethylpentan-1-amine (CAS No. 1556041-93-0) represents a promising compound with diverse applications in pharmaceuticals and agrochemicals. Its unique structural attributes—such as the presence of a fluorine substituent and dimethyl groups—make it an invaluable intermediate for synthetic chemists seeking to develop innovative biological probes and therapeutic agents. As research continues to uncover new biological targets and synthetic methodologies,2-fluoro-4,4-dimethylpentan-1-amine is poised to play an increasingly significant role in advancing chemical biology and drug discovery efforts worldwide.
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